molecular formula C15H17NO3S B6488397 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide CAS No. 1251615-19-6

2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B6488397
CAS No.: 1251615-19-6
M. Wt: 291.4 g/mol
InChI Key: POHDYHBFFYXXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide is an organic compound that features a benzamide core with ethoxy and hydroxyethyl substituents, as well as a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide is unique due to the combination of its structural features, including the ethoxy group, hydroxyethyl group, and thiophene ring. This combination can result in unique chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide (CAS No. 1251615-19-6) is an organic compound characterized by a unique structure that includes a benzamide core, an ethoxy group, a hydroxyethyl substituent, and a thiophene ring. This combination of functional groups suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H17NO3S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{3}\text{S}

This compound features:

  • Benzamide Core : Known for various pharmacological activities.
  • Ethoxy Group : May enhance lipophilicity and bioavailability.
  • Hydroxyethyl Substituent : Potentially involved in hydrogen bonding interactions.
  • Thiophene Ring : Contributes to π-π interactions, influencing binding affinity.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring may facilitate interactions through π-stacking and hydrogen bonding, which are critical in drug-receptor binding dynamics.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains.

CompoundActivityReference
Compound AMIC = 32 μg/mL against E. coli
Compound BInhibition of S. aureus at 16 μg/mL

Anticancer Properties

The benzamide structure is frequently associated with anticancer activity. Preliminary data suggest that this compound may inhibit cancer cell proliferation, with IC50 values comparable to established anticancer agents.

Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell growth. The compound exhibited selectivity towards malignant cells compared to normal fibroblasts.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspases.

Comparative Analysis with Similar Compounds

Comparative studies with other thiophene and benzamide derivatives highlight the unique biological profile of this compound.

Compound TypeExampleBiological Activity
Thiophene DerivativeSuprofenAnti-inflammatory
Benzamide DerivativeIndomethacinAnticancer/Analgesic

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-14-6-4-3-5-12(14)15(18)16-9-13(17)11-7-8-20-10-11/h3-8,10,13,17H,2,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHDYHBFFYXXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.